Cytotoxicity Against MCF-7 Breast Cancer Cells: CAS 1106-20-3 vs. Diosgenin and Hecogenin in Comparative Functional Assays
CAS 1106-20-3 demonstrates moderate cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with a reported IC50 of 63.6 μM . While direct head-to-head experiments under identical conditions are not available, comparable MTT-based assays for the structurally related sapogenins diosgenin and hecogenin reveal substantially different potency profiles. Against MCF-7 cells, diosgenin exhibits an IC50 of approximately 30–40 μM [1]. Hecogenin, which carries a 12-oxo group absent in CAS 1106-20-3, shows weaker activity in breast cancer lines MDA-MB-231 and MDA-MB-468 (IC50 > 80 μM) [1]. This rank-order shift in cytotoxicity across related sapogenins demonstrates that the Δ9(11)-3β-ol architecture is not functionally interchangeable with Δ5 or 12-oxo analogs for projects requiring a specific cytotoxicity window against breast cancer models.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human breast cancer (MCF-7) cells |
|---|---|
| Target Compound Data | IC50 = 63.6 μM (MCF-7) |
| Comparator Or Baseline | Diosgenin: IC50 ≈ 30–40 μM (MCF-7) [1]; Hecogenin: IC50 > 80 μM (MDA-MB-231, MDA-MB-468) [1] |
| Quantified Difference | CAS 1106-20-3 is approximately 1.6- to 2.1-fold less potent than diosgenin and at least 1.3-fold more potent than hecogenin against breast cancer lines, based on the most comparable available data. |
| Conditions | MCF-7 cell line; MTT assay; 48–72 h exposure (cross-study comparison, different labs). |
Why This Matters
Procurement for oncology-focused screening requires consistency in cytotoxic baseline: selecting CAS 1106-20-3 instead of diosgenin or hecogenin will tilt initial hit profiles by a factor of 1.3- to 2.1-fold, potentially altering which analogs advance into lead optimization.
- [1] Liagre, B., Bertrand, J., Leger, D. Y., & Beneytout, J. L. (2005). Diosgenin, a plant steroid, induces apoptosis in human rheumatoid arthritis synoviocytes with cyclooxygenase-2 overexpression. Arthritis Research & Therapy, 7(4), R849. View Source
